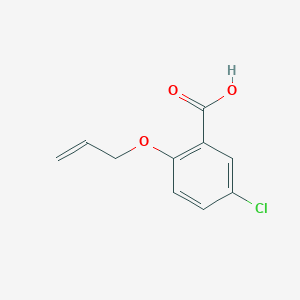

2-烯丙氧基-5-氯苯甲酸

描述

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from simple and cheap raw materials. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid was achieved through a six-step process starting from dimethyl terephthalate, which included nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This suggests that the synthesis of 2-Allyloxy-5-chloro-benzoic acid could similarly involve multiple steps, potentially starting from a simple benzoic acid derivative and introducing the allyloxy and chloro groups through substitution reactions.

Molecular Structure Analysis

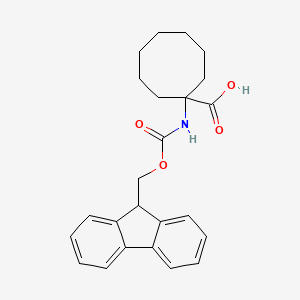

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray crystallography . For example, the structure of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid was determined using single-crystal X-ray diffraction . The molecular geometry and conformation can significantly influence the properties and reactivity of the compound. In the case of 2-Allyloxy-5-chloro-benzoic acid, similar techniques could be used to elucidate its structure, with particular attention to the orientation of the allyloxy and chloro substituents.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism . The presence of substituents can affect the reactivity and the types of chemical species present in solution. For 2-Allyloxy-5-chloro-benzoic acid, the allyloxy group could potentially undergo reactions typical of ethers and alkenes, such as nucleophilic substitution or addition reactions, while the chloro group could be reactive towards nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of 2-amino-5-chloropyridine–benzoic acid (1/1) shows that the carboxyl group is twisted away from the attached ring, which affects the compound's intermolecular interactions and, consequently, its melting point, solubility, and other physical properties . The presence of hydrogen bonds, as seen in various benzoic acid derivatives, can also stabilize the crystal structure and influence the compound's properties . For 2-Allyloxy-5-chloro-benzoic acid, factors such as the polarity of the substituents and the potential for hydrogen bonding would be important considerations in determining its physical and chemical properties.

科学研究应用

工业化合物的合成

2-烯丙氧基-5-氯苯甲酸虽未明确提及,但类似化合物在工业合成中具有重要应用。例如,5-溴-2-氯-4-(甲氧羰基)苯甲酸是合成SGLT2抑制剂用于糖尿病治疗的关键中间体。利用廉价起始原料,该化合物经过六步反应制备,总收率为24%,展示了在制药生产中的可扩展性和成本效益(Zhang et al., 2022)。

光刺激反应和环化

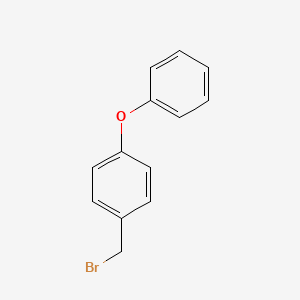

涉及芳基氯化物和溴化物与苯甲酸酯衍生物的光刺激反应,包括类似于2-烯丙氧基-5-氯苯甲酸的化合物,可以产生高产率的还原产物。例如,1-烯丙氧基-2-溴苯与还原的乙酸苯酯反应会产生高产率的环化还原产物,突显了这些化合物在化学合成和材料科学中的潜力(Vaillard, Postigo & Rossi, 2004)。

介晶相和液晶研究

类似于2-烯丙氧基-5-氯苯甲酸的化合物被用于其介晶相性质的研究。例如,具有末端乙烯基的偶氮苯化合物,类似于结构,已被合成并研究了其相行为。这些化合物,包括(E)-4-(2-(4-(烯丙氧基)苯基)偶氮基)苯甲酸,显示出介晶相,这在液晶和材料科学研究中至关重要(Sun, Xu, Zhang & Wu, 2011)。

聚合和材料科学

类似于2-烯丙氧基-5-氯苯甲酸的可聚合苯甲酸衍生物被用于合成复杂聚合物。这些化合物可以与液晶性质形成离子复合物,使它们在新材料和纳米技术的开发中具有重要意义(Kishikawa, Hirai & Kohmoto, 2008)。

属性

IUPAC Name |

5-chloro-2-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJFEVFAVBYSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365367 | |

| Record name | 2-Allyloxy-5-chloro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62176-22-1 | |

| Record name | 2-Allyloxy-5-chloro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)